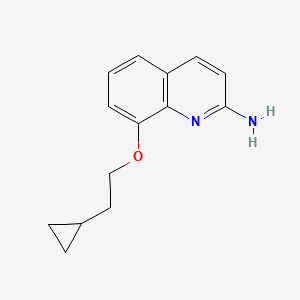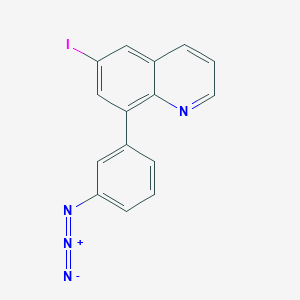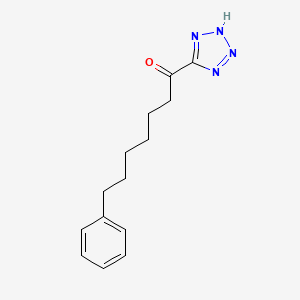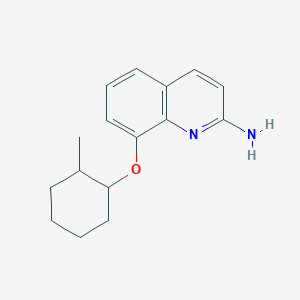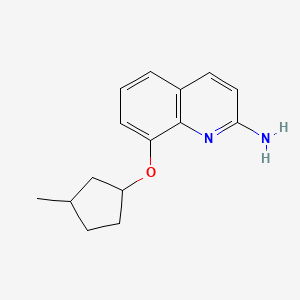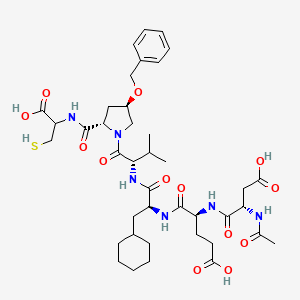![molecular formula C16H15F3N4O3 B10845787 8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)
8-[(3-Trifluoromethyl)benzyloxy]caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-Trifluoromethyl)benzyloxy]caffeine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves several steps, typically starting with the modification of caffeine. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
8-[(3-Trifluoromethyl)benzyloxy]caffeine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(3-Trifluoromethyl)benzyloxy]caffeine has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the catabolism of dopamine in the brain. By inhibiting MAO-B, the compound helps conserve dopamine levels, providing symptomatic relief in conditions like Parkinson’s disease . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from metabolizing dopamine .
Comparison with Similar Compounds
8-[(3-Trifluoromethyl)benzyloxy]caffeine can be compared to other MAO-B inhibitors such as selegiline and rasagiline. Unlike selegiline, which has psychotoxic and cardiovascular side effects due to its amphetamine metabolites, this compound is designed to be a safer and reversible inhibitor . Similar compounds include:
Selegiline: An irreversible MAO-B inhibitor with known side effects.
Rasagiline: A newer MAO-B inhibitor with additional neuroprotective properties.
Properties
Molecular Formula |
C16H15F3N4O3 |
|---|---|
Molecular Weight |
368.31 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[[3-(trifluoromethyl)phenyl]methoxy]purine-2,6-dione |
InChI |
InChI=1S/C16H15F3N4O3/c1-21-11-12(22(2)15(25)23(3)13(11)24)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3 |
InChI Key |
MJKQEGLZEOPZNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC(=CC=C3)C(F)(F)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




